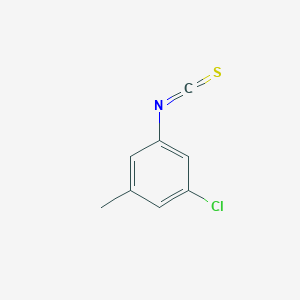

3-Chloro-5-methylphenylisothiocyanate

描述

3-Chloro-5-methylphenylisothiocyanate is an aromatic compound featuring an isothiocyanate (-N=C=S) functional group attached to a phenyl ring substituted with chlorine (Cl) at the 3-position and a methyl (CH₃) group at the 5-position. Isothiocyanates are highly reactive electrophiles, commonly employed in synthesizing thioureas, heterocycles, and bioactive molecules. The chlorine substituent, being electron-withdrawing, enhances the electrophilicity of the isothiocyanate group, while the methyl group influences steric and solubility properties. Although direct data on this compound are absent in the provided evidence, comparisons with structurally or functionally related compounds (e.g., isothiazolinones, thiadiazoles, and isocyanates) allow for inferring its physicochemical and reactive characteristics.

属性

IUPAC Name |

1-chloro-3-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWSRCMPLAWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylphenylisothiocyanate can be synthesized through the reaction of 3-chloro-5-methylphenylamine with thiophosgene in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:

3-Chloro-5-methylphenylamine+Thiophosgene→3-Chloro-5-methylphenylisothiocyanate+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of 3-chloro-5-methylphenylisothiocyanate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反应分析

Types of Reactions

3-Chloro-5-methylphenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.

Cyclization Reactions: Reagents such as hydrazines and hydroxylamines are used, often under reflux conditions.

Addition Reactions: Reagents like alcohols and thiols are used, usually at room temperature or slightly elevated temperatures.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cyclization reactions.

Adducts: Formed from addition reactions with alcohols and thiols.

科学研究应用

3-Chloro-5-methylphenylisothiocyanate has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Analytical Chemistry: Utilized in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers of chiral drugs.

作用机制

The mechanism of action of 3-chloro-5-methylphenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives ()

Compounds such as 5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7f) and 3-Phenyl-5-phenylaminocarbonyl-2-[...]-thiadiazole (7h) share phenyl and chloro/methyl substituents but differ in their core functional groups (thiadiazole vs. isothiocyanate). Key comparisons include:

- Melting Points: Thiadiazoles exhibit wide melting point ranges (122–307°C), influenced by hydrogen bonding and crystal packing. For example, 7h melts at 307–308°C due to its rigid, planar structure, while 7j (with a thienoyl group) melts at 122–123°C . The target compound’s melting point may fall within this range if similar intermolecular interactions dominate.

- Synthetic Yields: Thiadiazole syntheses in ethanol achieve moderate yields (66–70%), suggesting that analogous conditions for 3-Chloro-5-methylphenylisothiocyanate may require optimization for higher efficiency .

5-Chloro-2-methyl-4-isothiazolin-3-one ()

This compound (CAS 26172-55-4) shares chloro and methyl substituents but features an isothiazolinone ring instead of an isothiocyanate group. Key distinctions:

- Reactivity: Isothiazolinones are less electrophilic than isothiocyanates, making them more stable but less reactive toward nucleophiles. They are widely used as biocides .

- By analogy, 3-Chloro-5-methylphenylisothiocyanate likely necessitates similar precautions .

3-Methoxyphenyl Isocyanate ()

chloro/methyl) and functional group (isocyanate vs. isothiocyanate):

- Substituent Effects : The methoxy group’s electron-donating nature reduces electrophilicity compared to the electron-withdrawing chlorine in the target compound. This difference may render 3-Chloro-5-methylphenylisothiocyanate more reactive in nucleophilic additions .

- Physical Properties : While data are sparse, methoxy-substituted aromatics generally exhibit lower melting points than chloro analogs due to reduced polarity.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Substituent Effects: Chlorine’s electron-withdrawing nature enhances the isothiocyanate group’s electrophilicity, favoring reactions with amines or thiols.

- Safety Considerations: Analogous compounds (e.g., isothiazolinones) mandate rigorous protective measures, implying that 3-Chloro-5-methylphenylisothiocyanate may require similar handling protocols despite lacking direct data .

- Synthetic Challenges : Moderate yields in thiadiazole synthesis (66–70%) suggest that optimizing reaction conditions (e.g., solvent, catalyst) could improve efficiency for the target compound .

生物活性

3-Chloro-5-methylphenylisothiocyanate (CMT) is a compound belonging to the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article delves into the biological activity of CMT, summarizing its effects on various cell lines, mechanisms of action, and potential therapeutic applications based on recent research findings.

3-Chloro-5-methylphenylisothiocyanate is characterized by the presence of a chloro group and a methyl group on the phenyl ring, contributing to its biological properties. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of CMT through various mechanisms:

- Cell Proliferation Inhibition : CMT has shown significant inhibitory effects on several cancer cell lines. For instance, in vitro studies demonstrated that CMT exhibits antiproliferative activity against bladder cancer T24 cells with an IC50 value indicating effective concentration levels.

- Induction of Apoptosis : Research indicates that CMT can induce apoptosis in cancer cells. This process is often mediated by the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.

- Mechanistic Insights : The mechanism by which CMT induces cell death involves the activation of necroptotic pathways, specifically through receptor-interacting protein kinases (RIPK1 and RIPK3). This pathway is crucial for programmed necrosis, which is an alternative form of cell death distinct from apoptosis.

Enzyme Inhibition

CMT also exhibits enzyme inhibitory activity, particularly against urease, which is an important target in treating infections caused by urease-producing bacteria:

- Urease Inhibition : Compounds derived from CMT have demonstrated potent urease inhibitory activity, with results indicating that substitutions on the phenyl ring can significantly enhance this activity. For example, compounds with chloro and methyl substitutions showed improved efficacy compared to standard inhibitors.

Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | T24 (bladder cancer) | 4.58 ± 0.24 | Induction of apoptosis via caspases |

| Urease Inhibition | Enzyme assay | Varies | Competitive inhibition |

| Free Radical Scavenging | DPPH assay | Varies | Antioxidant activity |

Case Studies

- Study on Bladder Cancer : A study evaluating various derivatives of isothiocyanates found that CMT exhibited strong inhibitory effects on T24 cells. The study concluded that structural modifications could enhance anticancer properties while maintaining selectivity towards normal cells.

- Urease Inhibition Studies : Another investigation into urease inhibitors revealed that CMT derivatives were more effective than traditional drugs like thiourea, suggesting potential applications in treating urinary tract infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。